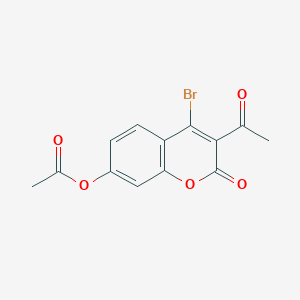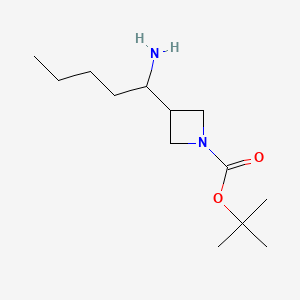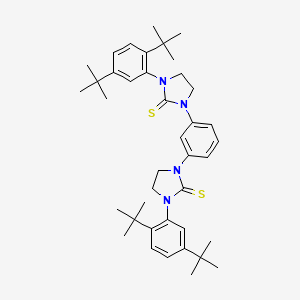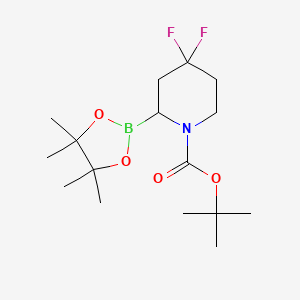
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities . The specific structure of this compound includes an acetyl group at the 3-position, a bromine atom at the 4-position, and an acetate group at the 7-position, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one.
Acetylation: The 3-position is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
O-Acylation: The 7-hydroxy group is acylated with acetic anhydride in the presence of a catalyst like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and acetylation steps, and the use of automated purification systems to isolate the final product.
化学反应分析
Types of Reactions
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The acetyl group at the 3-position can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The acetate group at the 7-position can be hydrolyzed to yield the corresponding hydroxy compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Hydroxy derivatives.
科学研究应用
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
相似化合物的比较
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the bromine atom and acetyl group, resulting in different biological activities.
3-Acetyl-6-bromo-2H-chromen-2-one: Similar structure but lacks the acetate group at the 7-position.
7-Hydroxy-4-methylcoumarin: Lacks the bromine and acetyl groups, leading to different chemical reactivity and biological properties.
Uniqueness
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.
属性
分子式 |
C13H9BrO5 |
|---|---|
分子量 |
325.11 g/mol |
IUPAC 名称 |
(3-acetyl-4-bromo-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H9BrO5/c1-6(15)11-12(14)9-4-3-8(18-7(2)16)5-10(9)19-13(11)17/h3-5H,1-2H3 |
InChI 键 |
DLGAFVPUFKVMBT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)




![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)




![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)

![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)

